molecular formula C6H12FN B15203566 3-Fluoro-3-propyl-azetidine

3-Fluoro-3-propyl-azetidine

Cat. No.: B15203566
M. Wt: 117.16 g/mol
InChI Key: WCTSTOPGSLZEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-propyl-azetidine typically involves the cyclization of appropriate precursors under controlled conditions. This reaction is efficient for synthesizing functionalized azetidines, although it requires specific photochemical conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-3-propyl-azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Fluoro-3-propyl-azetidine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to biological targets, potentially leading to increased efficacy. The ring strain in the azetidine ring also contributes to its reactivity, allowing it to participate in various biochemical reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a propyl group, which impart distinct chemical and biological properties. The fluorine atom enhances metabolic stability and lipophilicity, while the propyl group can influence the compound’s overall reactivity and binding affinity .

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

3-fluoro-3-propylazetidine

InChI

InChI=1S/C6H12FN/c1-2-3-6(7)4-8-5-6/h8H,2-5H2,1H3

InChI Key

WCTSTOPGSLZEND-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CNC1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.